molecular formula C8H13N3O2 B2747084 3-(1,5-dimethyl-1H-pyrazol-4-yl)alanine CAS No. 1104624-61-4

3-(1,5-dimethyl-1H-pyrazol-4-yl)alanine

Cat. No. B2747084
CAS RN: 1104624-61-4
M. Wt: 183.211
InChI Key: VDWHFPVATVWMDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(1,5-dimethyl-1H-pyrazol-4-yl)alanine” is a chemical compound with the molecular formula C8H13N3O2 . It has an average mass of 183.208 Da and a monoisotopic mass of 183.100784 Da . This compound is also known by its IUPAC name, 2-amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propanoic acid .


Synthesis Analysis

The synthesis of pyrazole compounds, such as “3-(1,5-dimethyl-1H-pyrazol-4-yl)alanine”, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . These methods have been used due to the wide range of applications of pyrazoles in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Molecular Structure Analysis

The molecular structure of “3-(1,5-dimethyl-1H-pyrazol-4-yl)alanine” consists of a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms . The structure is doubly unsaturated .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(1,5-dimethyl-1H-pyrazol-4-yl)alanine” include a molecular formula of C8H13N3O2, an average mass of 183.208 Da, and a monoisotopic mass of 183.100784 Da .

Scientific Research Applications

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds, such as “3-(1,5-dimethyl-1H-pyrazol-4-yl)alanine”, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . For instance, compound 13, a hydrazine-coupled pyrazole derivative, displayed superior antipromastigote activity, which was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate . Furthermore, the target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .

Molecular Docking Studies

A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of compound 13, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .

Drug Discovery

Pyrazole-bearing compounds are frequently used as scaffolds in the synthesis of bioactive chemicals . The pyrazole moiety has many pharmacological functions, and different synthesis techniques have been discussed .

Agrochemistry

Pyrazoles have a wide range of applications in agrochemistry . They are used in the development of new agrochemicals due to their ability to interact with various biological targets.

Coordination Chemistry

In coordination chemistry, pyrazoles are used as ligands to form complexes with various metals . These complexes have been studied for their potential applications in catalysis, magnetism, and luminescence.

Organometallic Chemistry

Pyrazoles also find applications in organometallic chemistry . They can form organometallic compounds that have been used in various chemical transformations.

properties

IUPAC Name

2-amino-3-(1,5-dimethylpyrazol-4-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-5-6(4-10-11(5)2)3-7(9)8(12)13/h4,7H,3,9H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDWHFPVATVWMDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,5-dimethyl-1H-pyrazol-4-yl)alanine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.